2-Chloro-4-(3-fluorophenyl)nicotinonitrile
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Overview
Description
2-Chloro-4-(3-fluorophenyl)nicotinonitrile is an organic compound with the molecular formula C12H6ClFN2 It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 2-position and a fluorophenyl group at the 4-position of the nicotinonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-fluorophenyl)nicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with 3-fluorobenzene under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 2-chloronicotinonitrile with 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-fluorophenyl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminonicotinonitrile derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
2-Chloro-4-(3-fluorophenyl)nicotinonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(4-fluorophenyl)nicotinonitrile: Similar in structure but with the fluorophenyl group at the 4-position instead of the 3-position.
2-Chloro-4-(3-chlorophenyl)nicotinonitrile: Contains a chlorine atom instead of a fluorine atom at the 3-position.
2-Chloro-4-(3-methylphenyl)nicotinonitrile: Contains a methyl group instead of a fluorine atom at the 3-position.
Uniqueness
2-Chloro-4-(3-fluorophenyl)nicotinonitrile is unique due to the specific positioning of the fluorophenyl group, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms in the molecule can also enhance its potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H6ClFN2 |
---|---|
Molecular Weight |
232.64 g/mol |
IUPAC Name |
2-chloro-4-(3-fluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6ClFN2/c13-12-11(7-15)10(4-5-16-12)8-2-1-3-9(14)6-8/h1-6H |
InChI Key |
QHHNTWOUTZAUGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C(=NC=C2)Cl)C#N |
Origin of Product |
United States |
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